molecular formula C17H18N2O2S B2532191 3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide CAS No. 2034481-85-9

3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Cat. No.: B2532191
CAS No.: 2034481-85-9
M. Wt: 314.4
InChI Key: PLPFVAHUEDAVAX-UHFFFAOYSA-N
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Description

It has a molecular formula of C17H18N2O2S and a molecular weight of 314.4. This compound is characterized by the presence of a cyano group, a hydroxy group, and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano group and the thiophene ring makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can reduce the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the cyano group can produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-aryl cyanoacetamides: These compounds share the cyanoacetamide core structure and exhibit similar reactivity and biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring system, such as suprofen and articaine, have diverse pharmacological properties.

Uniqueness

3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is unique due to the combination of its cyano group, hydroxy group, and thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyano-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-11-13-2-1-3-15(10-13)17(21)19-7-4-14(5-8-20)16-6-9-22-12-16/h1-3,6,9-10,12,14,20H,4-5,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPFVAHUEDAVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC(CCO)C2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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